
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, a chloro-substituted pyrazole ring, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methyl-1H-pyrazole, which is achieved by reacting 4-chloro-3-methylpyrazole with appropriate reagents.
Formation of the Propanamide Moiety:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar compounds to 2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-YL)propanamide include:
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide: A structurally similar compound with a different substitution pattern on the pyrazole ring.
3-Methyl-1H-pyrazole-4-carboxamide: Another pyrazole derivative with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H11ClN4O |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-4-5(8)2-12(11-4)3-6(9)7(10)13/h2,6H,3,9H2,1H3,(H2,10,13) |
Clave InChI |
YVKCVEOJZOERGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1Cl)CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


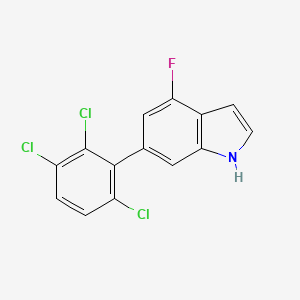


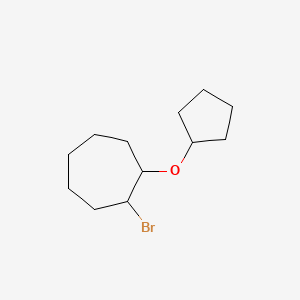

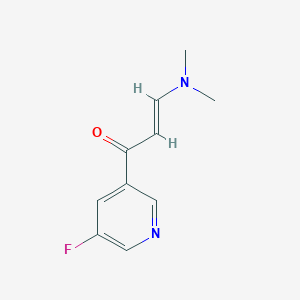
![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

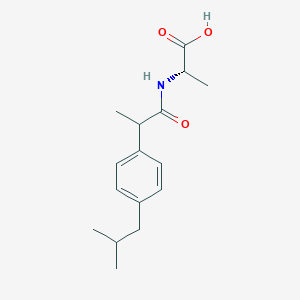
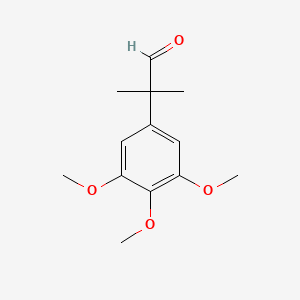
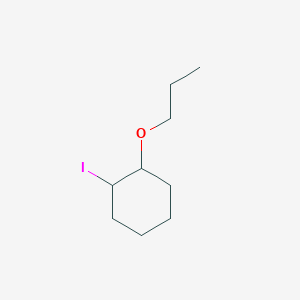
![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)

